molecular formula C23H25NO3 B10971653 6-[(3,3-Diphenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

6-[(3,3-Diphenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10971653
M. Wt: 363.4 g/mol
InChI Key: QTHDVVJUSLBQDK-UHFFFAOYSA-N
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Description

6-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexene ring, a carboxylic acid group, and a diphenylpropylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexene ring, the introduction of the carboxylic acid group, and the attachment of the diphenylpropylamino moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways These interactions can modulate biological processes, leading to desired outcomes such as inhibition of enzyme activity or alteration of cellular signaling pathways

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
  • 3-CYCLOHEXENE-1-CARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 6-{[(3,3-DIPHENYLPROPYL)AMINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

6-(3,3-diphenylpropylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C23H25NO3/c25-22(20-13-7-8-14-21(20)23(26)27)24-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-12,19-21H,13-16H2,(H,24,25)(H,26,27)

InChI Key

QTHDVVJUSLBQDK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC(C1C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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